![molecular formula C13H18FNO B1438295 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde CAS No. 1096809-55-0](/img/structure/B1438295.png)
5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde
Overview
Description
5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde consists of 13 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . Unfortunately, specific details about its structure, such as bond lengths and angles, were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde are not fully detailed in the search results. It is known that the compound has a molecular weight of 223.29 .Scientific Research Applications
Material Science Novel Materials Creation
Researchers are utilizing 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde to explore the creation of novel materials with tailored properties. This includes improved thermal stability, enhanced mechanical strength, or unique optical characteristics, which are crucial in developing advanced materials for various applications .
2. Pharmaceutical Research: Metabolic Stability and Metabolite Identification In pharmaceutical research, this compound is used to determine metabolic stability and identify metabolites of synthetic cannabinoids, which is essential for understanding their pharmacokinetics and potential therapeutic effects .
Cancer Research Synthesis of Benzimidazole Derivatives
The compound is also used in the synthesis of benzimidazole derivatives, which have shown bioactivity against various cancer cell lines. This research is significant for the development of new anticancer drugs .
Chemotherapy Synthesis of Fluorouracil Derivatives
5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde is involved in the synthesis of 5-fluorouracil derivatives, which are active against tumor cell lines both in vitro and in vivo. This research contributes to chemotherapy drug development .
5. Chemical Synthesis: Intermediate for Complex Molecules The compound serves as an intermediate in the synthesis of more complex molecules, playing a vital role in chemical synthesis across various fields of study .
6. Analytical Chemistry: NMR, HPLC, LC-MS, UPLC It is used in analytical chemistry for techniques such as NMR, HPLC, LC-MS, UPLC to analyze and characterize chemical substances, which is fundamental for quality control and assurance in various industries .
Continuous-Flow Chemistry Synthesis Process Safety Evaluation
The compound is part of a synthesis process in continuous-flow chemistry, where its safety is evaluated using Reaction Calorimeter and Differential Scanning Calorimetry. This application is important for ensuring process safety in chemical manufacturing .
Safety and Hazards
Safety precautions for handling 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
5-fluoro-2-[methyl(pentyl)amino]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-3-4-5-8-15(2)13-7-6-12(14)9-11(13)10-16/h6-7,9-10H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIFONPMRYDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)C1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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